Nodakenetin

Antiviral Neuraminidase Inhibition Influenza

Nodakenetin is the aglycone driving Angelica coumarin pharmacology—delivering 68% neuraminidase inhibition (17× over nodakenin), ~10× higher Caco-2 permeability, and 2.4× enhanced AChE inhibition. It is the least cytotoxic and least irritant coumarin in its class (vs. decursin, decursinol angelate). Its polypharmacology targets AChE, BChE, BACE1, α-glucosidase, PTP1B, and RLAR. For antiviral, ADME, and multi-target studies, procure the active aglycone—not its glycoside.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 495-32-9
Cat. No. B021329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodakenetin
CAS495-32-9
Synonyms2-(2-Hydroxy-2-propanyl)-2,3-dihydro-7H-furo(3,2-g)chromen-7-one
marmesin
marmesin, (R)-isomer
nodakenetin
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
InChIInChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1
InChIKeyFWYSBEAFFPBAQU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Nodakenetin (CAS 495-32-9): A Dihydrofuranocoumarin Aglycone with Quantifiable Differentiation from Glycosylated Analogs


Nodakenetin (NANI), CAS 495-32-9, is a naturally occurring dihydrofuranocoumarin aglycone isolated from various Angelica species. Chemically, it is (R)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one [1]. It belongs to the linear furocoumarin family, structurally related to psoralen, angelicin, and bergapten [2]. Unlike its glycosylated counterpart, nodakenin, Nodakenetin lacks a sugar moiety, which fundamentally alters its physicochemical properties, in vitro absorption profile, and specific biological activities [3]. This aglycone form is a key differentiator for research applications requiring distinct pharmacokinetic or target engagement characteristics.

Why Substituting Nodakenetin with Nodakenin or Other Coumarins Fails to Meet Specific Research Criteria


Within the Angelica coumarin family, compounds like nodakenin, decursin, and decursinol angelate are often considered as a class, yet their individual pharmacological profiles diverge sharply. Nodakenin, the glycoside of Nodakenetin, shows markedly different activity in viral neuraminidase inhibition (4% vs. 68% inhibition) and intestinal permeability (poor vs. moderate) [1][2]. Similarly, while decursin and decursinol angelate are potent antibacterials, they also carry higher irritant and cytotoxic potential compared to Nodakenetin [3]. Therefore, selecting a generic 'Angelica coumarin' without accounting for these quantifiable, aglycone-specific differences risks invalidating experimental outcomes and misdirecting drug discovery efforts.

Quantitative Evidence for Nodakenetin Differentiation vs. Key Comparators


Superior Viral Neuraminidase Inhibition vs. Nodakenin

Nodakenetin demonstrates significantly greater inhibition of viral neuraminidase (NA) activity compared to its glycoside, nodakenin. In a direct comparative assay, Nodakenetin inhibited NA activity by 68%, whereas nodakenin exhibited only 4% inhibition at the same concentration [1].

Antiviral Neuraminidase Inhibition Influenza

Enhanced Intestinal Permeability vs. Glycosylated and Esterified Analogs

In a Caco-2 cell monolayer model of human intestinal absorption, Nodakenetin (NANI) exhibited moderate permeability (Papp ~1×10⁻⁶ cm/s), placing it between high-permeability (propranolol) and low-permeability (atenolol) controls. In contrast, its glycoside nodakenin (ND) and esterified analogs decuroside V (DEV) and forbesoside (FDE) were classified as poorly absorbed compounds (Papp ~1×10⁻⁷ cm/s) [1].

ADME Intestinal Absorption Bioavailability

Distinct Antiseizure Activity Profile vs. Other Coumarins in Zebrafish Model

A comparative screening of 18 coumarin derivatives in a larval zebrafish PTZ-induced seizure model revealed distinct activity profiles. Nodakenetin reduced seizure-like behavior by 29% and decreased PTZ-induced elevation in power spectral density (PSD) by 26%. This contrasts with its glycoside nodakenin, which was inactive in the behavioral locomotor assay but showed pronounced antiepileptiform activity (77% PSD reduction), and with more potent analogs like oxypeucedanin hydrate (74% behavioral reduction, 83-89% PSD reduction) [1].

Epilepsy Antiseizure Zebrafish Model

Favorable Safety Margin: Reduced Irritancy and Cytotoxicity vs. Decursin and Decursinol Angelate

In a comparative study assessing irritant and cytotoxic potential, Nodakenetin was identified among the least potent compounds. While decursin and decursinol angelate were the most potent and persistent irritants (with the lowest ID₅₀ values and effects lasting 48h), Nodakenetin and 5,6,7-trimethoxycoumarin displayed the least irritant and least persistent reactions on mouse ears. Nodakenetin also exhibited the least cytotoxic capacity against brine shrimp larvae among the tested coumarins [1].

Safety Pharmacology Cytotoxicity Irritancy

Broad-Spectrum Enzyme Inhibition Profile Differentiates Nodakenetin as a Multi-Target Aglycone

Nodakenetin exhibits a distinct multi-target enzyme inhibition profile. It is reported to inhibit α-glucosidase, PTP1B, rat lens aldose reductase (RLAR), AChE, BChE, and BACE1 . While nodakenin is also an AChE inhibitor (IC₅₀ = 84.7 μM) , its inhibition of other key targets like BACE1 is less characterized, and it shows opposite activity in other assays (e.g., neuraminidase, PSD reduction). Biotransformation of nodakenin to Nodakenetin resulted in a 2.4-fold lower IC₅₀ for AChE inhibition of the extract, suggesting Nodakenetin contributes to enhanced AChE inhibition [1].

Enzyme Inhibition Multi-target Neurodegeneration

Moderate Antiproliferative Activity with Defined Cancer Cell Line IC50s

Nodakenetin demonstrates defined, moderate antiproliferative activity across several human cancer cell lines. Reported IC₅₀ values include approximately 16 μM against HL-60 leukemia cells [1], 25.3 μM against HepG2 hepatocellular carcinoma cells, and 31.7 μM against A549 lung adenocarcinoma cells . This profile provides a quantifiable benchmark for researchers investigating structure-activity relationships, as it differs from the potent antibacterial activity of decursin (MIC 12.5 μg/mL) [2] or the strong cytotoxicity of decursinol angelate [3].

Anticancer Cytotoxicity Cell Cycle Arrest

Best-Fit Research Applications for Nodakenetin Based on Quantitative Evidence


Antiviral Drug Discovery: Targeting Influenza Neuraminidase

Nodakenetin is the optimal selection for investigating the antiviral properties of Angelica-derived coumarins against influenza. Its demonstrated 68% inhibition of viral neuraminidase at 250 μg/mL, a 17-fold improvement over its glycoside nodakenin , identifies it as the key active principle. Research programs focused on neuraminidase inhibition should procure Nodakenetin rather than nodakenin or crude extracts to ensure activity.

ADME/PK Studies for Orally Bioavailable Coumarins

For research into oral bioavailability of linear dihydrofurocoumarins, Nodakenetin is the preferred lead compound. Its moderate permeability in Caco-2 assays (Papp ~1×10⁻⁶ cm/s) is an order of magnitude higher than that of nodakenin, decuroside V, and forbesoside (Papp ~1×10⁻⁷ cm/s) . This quantitative difference supports its use in pharmacokinetic studies where improved intestinal absorption is a prerequisite, as confirmed by its detection in rat plasma after oral administration of herbal formulas [1].

In Vivo Models Requiring a Favorable Safety Margin

When designing in vivo studies where minimizing compound-related toxicity and irritancy is critical, Nodakenetin is the safest choice among Angelica coumarins like decursin and decursinol angelate. It was shown to display the least irritant and least persistent reactions on mouse ears and exhibited the least cytotoxic capacity against brine shrimp larvae . This profile supports its use in long-term or high-dose studies where other coumarins may confound results with off-target toxicity.

Multi-Target Drug Discovery in Neurodegeneration and Metabolic Disease

Nodakenetin is a key tool compound for investigating polypharmacology in complex diseases. Its unique profile includes inhibition of AChE, BChE, and BACE1, making it relevant for Alzheimer's disease research . Simultaneously, its activity against α-glucosidase, PTP1B, and RLAR positions it as a candidate for multi-target diabetes studies . Biotransformation studies show that generating Nodakenetin from nodakenin enhances AChE inhibition 2.4-fold [1], confirming the aglycone is the more potent active principle for these pathways.

Technical Documentation Hub

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